molecular formula C9H16O4 B1488606 2-(2,2-Dimethylpropyl)butanedioic acid CAS No. 1803601-15-1

2-(2,2-Dimethylpropyl)butanedioic acid

Cat. No. B1488606
CAS RN: 1803601-15-1
M. Wt: 188.22 g/mol
InChI Key: XRSDVKXFCVCMKF-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethylpropyl)butanedioic acid” is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 g/mol . The IUPAC name for this compound is 2-neopentylsuccinic acid .


Molecular Structure Analysis

The InChI code for “2-(2,2-Dimethylpropyl)butanedioic acid” is 1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources.

Scientific Research Applications

Chiral Auxiliary and Efficient Protecting Group

The compound "(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol" has been utilized as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters. This use highlights the compound's role in producing boron-containing functionalized bicyclopropanes, which are valuable building blocks in organic synthesis. The ability to control stereochemistry is crucial for the synthesis of complex molecules, suggesting a potential application for 2-(2,2-Dimethylpropyl)butanedioic acid in similar contexts if it shares reactive characteristics (Luithle & Pietruszka, 2000).

Renewable Polyesters

Novel polyesters have been synthesized from 2,5-furandicarboxylic acid and 2,3-butanediol, demonstrating the role of diol components in creating fully bio-based materials suitable for applications like coatings. These polyesters exhibit thermal stability and could be relevant for hot-fill applications, indicating that similar diols, including potentially 2-(2,2-Dimethylpropyl)butanedioic acid, might find use in developing new materials with desirable thermal properties (Gubbels, Jasinska-Walc, & Koning, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,2-dimethylpropyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDVKXFCVCMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpropyl)butanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 2
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 3
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 4
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 5
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 6
2-(2,2-Dimethylpropyl)butanedioic acid

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